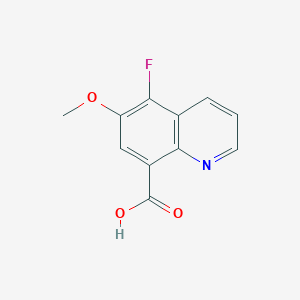

5-Fluoro-6-methoxyquinoline-8-carboxylic acid

Description

BenchChem offers high-quality 5-Fluoro-6-methoxyquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-methoxyquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-6-methoxyquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-8-5-7(11(14)15)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGZTNDHWVECDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)C(=O)O)N=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Fluoro-Methoxyquinolines

Foreword: Beyond the Spectrum – A Causal Approach to Molecular Elucidation

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic introduction of fluoro- and methoxy- substituents onto this privileged core allows for the fine-tuning of electronic, photophysical, and pharmacological properties. Fluorine, with its high electronegativity, can modulate lipophilicity, metabolic stability, and binding affinity, while the methoxy group acts as a key electron-donating group influencing the molecule's electronic landscape.[3]

However, the synthesis of these novel derivatives is only the first step. Unambiguous structural confirmation and a deep understanding of their inherent properties are critical for their advancement. This is where spectroscopic characterization transcends routine analysis to become a cornerstone of rational drug design and material development.

This guide is structured not as a rigid manual, but as a narrative journey through the logical application of modern spectroscopic techniques. As Senior Application Scientists, we do not merely "run samples"; we engage in a deductive process. We will explore the causality behind our experimental choices—why a specific NMR solvent is chosen, how a fragmentation pattern in mass spectrometry reveals structural certainties, and what a shift in fluorescence emission implies about the molecular environment. Our goal is to empower you to move beyond data collection to true molecular storytelling, where each spectrum is a chapter in the comprehensive biography of your fluoro-methoxyquinoline.

Section 1: The Foundational Pillar – Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the undisputed workhorse for the structural elucidation of organic molecules. For fluoro-methoxyquinolines, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial; it is essential for complete characterization.

Expertise in Action: Why NMR is Foundational

NMR provides an atomic-level map of the molecule's covalent framework. It allows us to "see" the chemical environment of each nucleus, count the number of protons, carbons, and fluorine atoms, and understand their connectivity through spin-spin coupling. This technique is non-destructive and provides quantitative data, making it the gold standard for structural proof.

¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

The proton and carbon spectra reveal the core quinoline structure and the nature of its substituents.

-

Proton (¹H) NMR: Provides information on the number of different types of protons and their neighboring environments. Aromatic protons on the quinoline ring will appear in the downfield region (typically 6.5-8.5 ppm), with their splitting patterns revealing their relative positions. The methoxy group protons will present as a sharp singlet, usually between 3.8 and 4.2 ppm.[4][5]

-

Carbon (¹³C) NMR: Complements the ¹H NMR by showing all unique carbon atoms. The quinoline ring carbons resonate in the aromatic region (~110-160 ppm). The carbon of the methoxy group is typically found around 55-60 ppm. Crucially, carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic marker.[6]

¹⁹F NMR: The Definitive Fluorine Fingerprint

Given the topic, ¹⁹F NMR is a critical experiment. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.

-

Rationale: ¹⁹F NMR provides a direct and unambiguous window into the electronic environment of the fluorine atom.[7] Its chemical shift is highly sensitive to the surrounding structure, making it an excellent probe for confirming substitution patterns and detecting subtle electronic changes.

-

Data Interpretation: The chemical shift of the fluorine atom attached to the quinoline ring provides a unique fingerprint for its position. For example, a fluorine at C-6 will have a different chemical shift than one at C-8.[8]

Experimental Protocol: A Self-Validating NMR Workflow

-

Sample Preparation: Dissolve ~5-10 mg of the purified fluoro-methoxyquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is excellent for many organics, but DMSO-d₆ is superior for compounds with lower solubility or those that may engage in hydrogen bonding.[9]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.

-

Acquisition Sequence:

-

Run a standard ¹H spectrum to assess proton environments.

-

Acquire a ¹³C{¹H} spectrum (proton-decoupled) to identify all unique carbon signals.

-

Perform a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This is a vital step for validation, as it differentiates between CH, CH₂, and CH₃ groups, confirming assignments made from the broadband-decoupled ¹³C spectrum.[10]

-

Acquire a ¹⁹F{¹H} spectrum (proton-decoupled) to obtain a sharp singlet for each unique fluorine atom, simplifying the spectrum and confirming the number of fluorine environments.

-

Section 2: Confirming Identity – Mass Spectrometry (MS)

While NMR maps the molecular skeleton, mass spectrometry provides the definitive molecular weight and offers crucial clues about the molecule's composition through fragmentation analysis.

Expertise in Action: Why MS is Essential

MS provides two critical pieces of information: the molecular mass and the fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a mass measurement with enough accuracy (typically <5 ppm) to determine the elemental formula, an invaluable tool for confirming the identity of a new compound.[11]

Ionization and Fragmentation

-

Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for quinolines. It typically protonates the basic nitrogen of the quinoline ring, yielding a prominent pseudomolecular ion ([M+H]⁺).[12][13]

-

Fragmentation Analysis (MS/MS): By inducing fragmentation of the [M+H]⁺ ion, we can observe characteristic losses of substituents. For a fluoro-methoxyquinoline, common fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), or cleavage of the piperazine ring if present.[12][13] Studying these patterns provides a "fingerprint" that validates the proposed structure.[14]

Experimental Protocol: High-Resolution MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be volatile and compatible with ESI.

-

Infusion: Directly infuse the sample into the ESI source of an HRMS instrument (e.g., a Q-TOF or Orbitrap).

-

Full Scan MS: Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Elemental Composition: Use the instrument's software to calculate the elemental formula from the accurate mass of the [M+H]⁺ ion. The calculated mass should match the theoretical mass within a few parts-per-million (ppm).

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. Analyze the fragmentation pattern to confirm the connectivity of the molecule.

Section 3: Probing Electronic & Photophysical Properties

Once the structure is confirmed, we move to understanding its electronic behavior using UV-Visible and Fluorescence Spectroscopy. These techniques are vital for applications in sensing, imaging, and materials science.[1][2]

UV-Visible (UV-Vis) Absorption Spectroscopy

-

Rationale: UV-Vis spectroscopy measures the absorption of light due to electronic transitions within the molecule, typically π→π* and n→π* transitions in the conjugated quinoline system.[15][16] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the electronic effects of the fluoro- and methoxy- substituents.

-

Solvatochromism: The choice of solvent is an experimental tool. Comparing spectra in polar (e.g., ethanol) versus non-polar (e.g., hexane) solvents can reveal shifts in λmax (solvatochromism), providing insight into the nature of the electronic transitions and the change in dipole moment upon excitation.[6][17]

Fluorescence Spectroscopy

-

Rationale: Many quinoline derivatives are fluorescent, meaning they re-emit absorbed light at a longer wavelength.[1] Fluorescence spectroscopy measures this emission, providing information on the molecule's potential as a fluorophore, sensor, or probe. Key parameters include the emission maximum (λem), the Stokes shift (difference between λmax and λem), and the fluorescence quantum yield (ΦF).

-

Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is a critical parameter for any application relying on light emission. It is typically determined relative to a well-known standard, such as quinine sulfate.[1] The presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups can significantly impact the quantum yield.

Experimental Protocol: Photophysical Characterization

-

Stock Solution: Prepare a concentrated stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol).

-

UV-Vis Measurement:

-

Prepare a dilute solution (typically 1 x 10⁻⁵ M) from the stock solution.[17]

-

Record the absorption spectrum over a range of ~200-500 nm.

-

Identify the λmax values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

-

Fluorescence Measurement:

-

Using the same solution, place the cuvette in a spectrofluorometer.

-

Set the excitation wavelength (λex) to the primary λmax determined from the UV-Vis spectrum.

-

Scan the emission spectrum to find the emission maximum (λem).

-

To determine the quantum yield, measure the integrated fluorescence intensity of the sample and a standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions.

-

Data Presentation: Expected Spectroscopic Properties

| Parameter | Technique | Typical Range / Observation | Rationale & Significance |

| ¹H Chemical Shifts | ¹H NMR | Aromatic: 6.5-8.5 ppm; OCH₃: 3.8-4.2 ppm | Reveals proton environments and connectivity through coupling. |

| ¹³C Chemical Shifts | ¹³C NMR | Aromatic: 110-160 ppm; OCH₃: 55-60 ppm | Confirms carbon skeleton; C-F coupling is diagnostic. |

| ¹⁹F Chemical Shift | ¹⁹F NMR | Varies with position (-110 to -140 ppm) | Unambiguously confirms the presence and electronic environment of fluorine.[8] |

| Molecular Ion | HRMS (ESI+) | [M+H]⁺, accurate to < 5 ppm | Confirms molecular weight and allows for elemental formula determination. |

| Absorption Max (λmax) | UV-Vis | 280-350 nm | Corresponds to π→π* and n→π* electronic transitions in the quinoline core.[15] |

| Emission Max (λem) | Fluorescence | 400-450 nm | Characterizes the emissive properties; sensitive to substitution and solvent.[15] |

| Stokes Shift | UV-Vis & Fluor. | 50-150 nm | Indicates the energy difference between absorption and emission; related to excited-state relaxation. |

| Quantum Yield (ΦF) | Fluorescence | 0.01 - 0.60 | Measures fluorescence efficiency; critical for applications in imaging and sensing.[18] |

Section 4: The Integrated Approach – From Synthesis to Full Characterization

No single technique tells the whole story. A robust characterization relies on the logical integration of multiple spectroscopic methods, where each result validates and complements the others.

This integrated workflow ensures trustworthiness. The HRMS confirms the elemental formula predicted by the synthesis. NMR then builds the atomic framework consistent with that formula. Finally, UV-Vis and fluorescence spectroscopy provide a detailed picture of the electronic and photophysical properties of the confirmed structure. This multi-faceted validation is the hallmark of rigorous scientific inquiry.

References

- Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Deriv

- Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Deriv

- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.

- Synthesis, characterization, and photophysical properties of cyclotriphosphazenes containing quinoline-4-aldehyde-p-oxyanil moieties. Taylor & Francis Online.

-

UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis.

- Fluorescence enhancement of quinolines by protonation. Tampere University Research Portal.

- Structure characterization and spectroscopic investigation of ciprofloxacin drug.

- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...

- Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. Elsevier.

- (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.

- Synthesis, Crystal Structure, and Spectroscopic Study of a Novel Quinoline Derivative with Nonlinear Optical Activity and Esterase Inhibition Potential.

- Structural Characterization of the Millennial Antibacterial (Fluoro)

- 1 H-NMR spectra of mefloquine (a), tetrachlorocuprate mefloquine salt...

- NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison.

- Study on the Mass Spectrometry Cleavage P

- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz.

Sources

- 1. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - ProQuest [proquest.com]

- 2. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. researchgate.net [researchgate.net]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. scielo.br [scielo.br]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 5-Fluoro-6-methoxyquinoline-8-carboxylic acid for Fluorescence Microscopy

Introduction: Unveiling Cellular Landscapes with a Novel Quinoline Probe

Quinoline scaffolds have emerged as a versatile and powerful class of fluorophores in the realm of bio-imaging.[1] Their inherent photophysical properties, which can be finely tuned through chemical modification, make them ideal candidates for developing probes to investigate complex biological processes.[1] This document introduces 5-Fluoro-6-methoxyquinoline-8-carboxylic acid , a novel fluorescent probe with potential applications in high-resolution fluorescence microscopy.

The strategic placement of a fluoro group at the 5-position and a methoxy group at the 6-position is anticipated to modulate the electron density of the quinoline ring system, thereby influencing its spectral properties. The carboxylic acid moiety at the 8-position not only offers a potential site for bioconjugation but may also play a role in the probe's cellular uptake, localization, and sensitivity to the local microenvironment, such as pH or metal ion concentration.[2][3] The structural features of this compound suggest its utility in a range of fluorescence microscopy applications, from live-cell imaging to fixed-cell staining.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid. We will delve into its expected photophysical characteristics, provide detailed protocols for its application in cellular imaging, and discuss potential mechanisms of action and cellular targets.

Guiding Principles: The Rationale Behind the Fluorophore Design

The design of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid is rooted in established principles of fluorescent probe development. The quinoline core provides the fundamental fluorophore, while the substituents are strategically chosen to enhance its performance in a biological context.

-

The Quinoline Core: This heterocyclic aromatic system is known for its intrinsic fluorescence and relative photostability.[4]

-

6-Methoxy Group: The electron-donating methoxy group is known to increase the fluorescence quantum yield of the quinoline ring.[4]

-

5-Fluoro Group: The introduction of a fluorine atom can enhance photostability and potentially shift the excitation and emission spectra. Studies on fluoroquinolones have shown that fluorination can impact phototoxicity and stability.[5][6][7]

-

8-Carboxylic Acid Group: This functional group can serve multiple purposes. It can act as a chelating agent for metal ions, potentially leading to a fluorescence response upon ion binding.[2][8] Furthermore, its ionization state is pH-dependent, which may translate to pH sensitivity in the probe's fluorescence. The carboxylic acid also provides a handle for conjugation to biomolecules.

Expected Photophysical Properties

While experimental determination is paramount, we can estimate the photophysical properties of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid based on data from structurally related compounds. The methoxy group on the quinoline ring typically results in absorption and emission in the blue-to-green region of the spectrum.

| Property | Estimated Value/Range | Rationale |

| Excitation Maximum (λex) | 350 - 380 nm | Based on the absorption spectra of 6-methoxyquinoline derivatives. |

| Emission Maximum (λem) | 420 - 460 nm | 6-methoxyquinoline derivatives typically emit in this range.[9] |

| Stokes Shift | 70 - 80 nm | A reasonable estimation for this class of fluorophores. |

| Quantum Yield (Φ) | 0.1 - 0.4 | Methoxy substitution generally enhances quantum yield. The exact value will be solvent-dependent. |

| Solubility | pH-dependent | The carboxylic acid group will increase aqueous solubility at neutral and basic pH. |

| Photostability | Moderate to High | The fluoro group may enhance photostability compared to non-fluorinated analogs.[4][5] |

Core Applications and Methodologies

Based on its structural features, 5-Fluoro-6-methoxyquinoline-8-carboxylic acid is a promising candidate for several fluorescence microscopy applications.

Application 1: Live-Cell Imaging and Cellular Localization

The ability to visualize dynamic processes within living cells is a cornerstone of modern cell biology. The anticipated membrane permeability and fluorescence of this probe make it suitable for live-cell imaging.

Protocol 1: Live-Cell Staining and Imaging

This protocol provides a general framework for staining live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

-

5-Fluoro-6-methoxyquinoline-8-carboxylic acid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Live-cell imaging medium (e.g., phenol red-free medium)

-

Glass-bottom dishes or coverslips suitable for microscopy

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

-

Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid in anhydrous DMSO. Store at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically by testing a range of concentrations.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the probe-containing medium to the cells.

-

Incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the estimated excitation and emission wavelengths (e.g., DAPI or blue excitation filter set).

-

Diagram: Live-Cell Imaging Workflow

Caption: Workflow for fixed-cell staining.

Potential Cellular Targets and Mechanistic Insights

The chemical structure of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid suggests several potential modes of interaction within a cellular environment.

-

Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator. [8]It is plausible that the carboxylic acid at the 8-position, in conjunction with the quinoline nitrogen, could bind to intracellular metal ions such as Zn²⁺ or Fe²⁺. This binding event could lead to a "turn-on" or ratiometric fluorescence response, making the probe a potential sensor for these ions. [2][10]

-

pH Sensing: The carboxylic acid moiety has a pKa that will be influenced by the local environment. Changes in intracellular pH could alter the protonation state of the carboxylic acid, which in turn could affect the electronic properties of the quinoline ring and thus its fluorescence. This could enable the use of the probe for mapping pH gradients within cells.

-

Nucleic Acid Intercalation: Some quinoline derivatives have been shown to interact with DNA. The planar aromatic structure of the probe could potentially intercalate into the DNA double helix, leading to fluorescence enhancement and allowing for the visualization of the nucleus.

Diagram: Potential Mechanisms of Action

Sources

- 1. biotium.com [biotium.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline based receptor in fluorometric discrimination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions – Asia-Pacific Journal of Science and Technology (APST) [apst.kku.ac.th]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. nanobioletters.com [nanobioletters.com]

Application Note: Comprehensive Analytical Strategies for the Characterization of 5-Fluoro-6-methoxyquinoline-8-carboxylic Acid

Abstract

This document provides a detailed guide to the essential analytical methodologies for the characterization of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid. As a functionalized quinoline carboxylic acid, this compound may serve as a critical intermediate or a potential impurity in the synthesis of novel pharmaceutical agents. Accurate and robust analytical methods are therefore imperative for quality control, process monitoring, and research applications.[1] This guide presents protocols for purity assessment by High-Performance Liquid Chromatography (HPLC), high-sensitivity trace analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and definitive structural elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are grounded in established methods for analogous quinoline and fluoroquinolone compounds and are designed to serve as a comprehensive starting point for method development and validation.

Introduction

Quinoline carboxylic acids are a significant class of heterocyclic compounds, forming the scaffold for numerous biologically active molecules.[2] The specific compound, 5-Fluoro-6-methoxyquinoline-8-carboxylic acid, possesses key functional groups—a fluorine atom, a methoxy group, and a carboxylic acid—that can influence its chemical properties and potential biological activity. The analysis of such compounds requires a multi-faceted approach to ensure identity, purity, and quantity.

This application note details three complementary analytical techniques:

-

HPLC-UV: For quantitative analysis and purity determination.

-

LC-MS/MS: For trace-level detection and confirmation, crucial for impurity profiling.[3]

-

NMR Spectroscopy: For unambiguous confirmation of the chemical structure.

The methodologies herein are designed to be self-validating and adhere to principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[4][5]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC with UV detection is the cornerstone for assessing the purity and quantifying the content of aromatic compounds like quinoline derivatives.[1] The method's reliability hinges on achieving adequate resolution between the main analyte and any potential impurities or degradation products.[4]

Scientific Rationale

A C18 stationary phase is selected for its hydrophobic properties, which provide effective retention for the moderately polar quinoline ring system. An acidic mobile phase (using phosphoric or formic acid) is employed to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength. UV detection is set at a wavelength near the absorbance maximum of the quinoline chromophore to maximize sensitivity.

Experimental Protocol

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

-

Reference standard of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Phosphoric acid (analytical grade).

-

Ultrapure water.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 15% B; 2-12 min: 15-85% B; 12-14 min: 85% B; 14-15 min: 85-15% B; 15-18 min: 15% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | UV at 290 nm |

| Run Time | 18 minutes |

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a 1.0 mg/mL stock solution. Further dilute with a 50:50 mixture of Mobile Phase A and B to a working concentration of 0.1 mg/mL.

-

Sample Solution Preparation: Dissolve the sample to be analyzed in methanol, using sonication if necessary to ensure complete dissolution.[1] Dilute to a final concentration of approximately 0.1 mg/mL with the 50:50 diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤2.0% and the tailing factor is ≤1.5.

-

Analysis: Inject the standard and sample solutions and integrate the peak area for all components. Calculate purity using the area percent method.

HPLC Analysis Workflow

Caption: Workflow for HPLC-UV purity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For detecting and quantifying trace levels of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid, such as in impurity profiling or pharmacokinetic studies, LC-MS/MS offers unparalleled sensitivity and specificity.[3][6] The method relies on the selection and fragmentation of a specific parent ion to produce unique product ions, a process known as Multiple Reaction Monitoring (MRM).

Scientific Rationale

Electrospray ionization (ESI) in positive ion mode is chosen as it is highly effective for protonating the nitrogen atom in the quinoline ring, forming a stable [M+H]⁺ ion. A gradient elution is used to ensure sharp peaks and rapid analysis.[6] The MRM transitions are selected based on predictable fragmentation pathways of the parent ion in the collision cell. Common losses for such structures include water (H₂O), carbon dioxide (CO₂), and the cleavage of the methoxy group. Monitoring at least two MRM transitions provides high confidence in analyte identification, a key principle in confirmatory analysis.[3][7]

Experimental Protocol

Instrumentation:

-

LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

Materials:

-

Acetonitrile (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Ultrapure water.

Chromatographic and MS Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-1 min: 5% B; 1-7 min: 5-95% B; 7-8 min: 95% B; 8-8.1 min: 95-5% B; 8.1-10 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 4000 V |

| Source Temperature | 350 °C |

Predicted MRM Transitions (for C₁₁H₈FNO₃, MW: 221.18)

| Parent Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Collision Energy (eV) |

| 222.1 | 204.1 | [M+H - H₂O]⁺ | 15 |

| 222.1 | 176.1 | [M+H - HCOOH]⁺ | 20 |

| 222.1 | 158.1 | [M+H - HCOOH - H₂O]⁺ | 25 |

Procedure:

-

Solution Preparation: Prepare stock and working standard solutions in methanol at concentrations relevant to the application (e.g., ng/mL range). Sample preparation will be matrix-dependent (e.g., simple dilution for process samples, solid-phase extraction for biological samples).

-

MS Optimization: Infuse a standard solution directly into the mass spectrometer to confirm the parent mass and optimize collision energies for the most abundant and specific fragment ions.

-

Analysis: Inject samples onto the LC-MS/MS system. The presence of the analyte is confirmed if peaks are detected at the expected retention time for all monitored MRM transitions. Quantification is performed by comparing the peak area of the primary MRM transition against a calibration curve.

LC-MS/MS Analysis Workflow

Caption: High-level workflow for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the most powerful technique for the unambiguous elucidation of molecular structure.[8] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) experiments can definitively confirm the identity of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid.

Scientific Rationale

¹H NMR provides information on the number and connectivity of protons. The aromatic region will show distinct splitting patterns for the quinoline protons, with couplings influenced by the fluorine atom. ¹³C NMR identifies all unique carbon environments. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. 2D correlation experiments like HMBC are vital for confirming the substitution pattern by showing long-range (2-3 bond) correlations between protons and carbons (e.g., connecting the methoxy protons to the C6 carbon).

Experimental Protocol

Instrumentation:

-

NMR Spectrometer (≥400 MHz).

Materials:

-

Sample of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid.

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.

-

Acquisition: Perform the following experiments:

-

¹H NMR: To observe proton signals and their couplings.

-

¹³C{¹H} NMR: To observe all carbon signals.

-

¹⁹F NMR: To observe the fluorine signal.

-

2D COSY: To establish proton-proton coupling networks.

-

2D HMBC: To establish long-range proton-carbon correlations, confirming the connectivity of the quinoline core, substituents, and carboxylic acid.

-

-

Data Analysis: Analyze the chemical shifts, integration, and coupling constants to assemble the complete molecular structure and confirm it matches the target compound.

Key Structural Relationships for NMR

Caption: Logical diagram of NMR experiments for structure verification.

Method Validation

Any analytical method intended for routine use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[9][10] Validation demonstrates that the method is reliable, accurate, and precise.[4] The core parameters for validation are defined by guidelines such as ICH Q2(R1).[5]

Key Validation Parameters

The following table summarizes the essential validation characteristics for the quantitative HPLC and LC-MS/MS methods.[11]

| Parameter | Purpose | Typical Assessment |

| Specificity | To ensure the signal is unequivocally from the analyte.[5] | Analyze blank, placebo, and spiked samples; for HPLC, assess peak purity. |

| Linearity | To demonstrate a proportional response to concentration. | Analyze a minimum of 5 concentrations across the desired range; assess via correlation coefficient (r² ≥ 0.99). |

| Range | The concentration interval where the method is precise, accurate, and linear.[10] | Typically 80-120% of the target concentration for assay.[11] |

| Accuracy | The closeness of results to the true value. | Perform recovery studies by spiking a blank matrix at 3 levels (e.g., 80%, 100%, 120%); calculate % recovery.[5] |

| Precision | The degree of scatter between multiple measurements.[4] | Repeatability: Multiple analyses on the same day. Intermediate Precision: Analyses on different days, by different analysts, or on different equipment. Assess via RSD. |

| Limit of Detection (LOD) | The lowest concentration that can be detected. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Typically determined by a signal-to-noise ratio of 10:1 with acceptable precision and accuracy. |

| Robustness | The method's capacity to remain unaffected by small variations in parameters. | Intentionally vary parameters like mobile phase pH, column temperature, flow rate and observe the impact on results. |

Conclusion

The analytical characterization of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid requires a suite of orthogonal techniques. The HPLC-UV method described provides a robust framework for routine purity testing and quantification. For high-sensitivity applications, the LC-MS/MS protocol offers the necessary performance for trace-level analysis. Finally, a comprehensive set of NMR experiments provides the definitive structural proof required for compound identification. Together, these methods form a complete analytical package for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

- Validation of Impurity Methods, Part II. (2014). LCGC North America.

- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.

- Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface w

- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO.

- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma SOP.

- Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.

- Analytical Method Validation: ICH and USP Perspectives. (2025).

- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).

- Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis.

- LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column.

- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.

- NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. jfda-online.com [jfda-online.com]

- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. waters.com [waters.com]

- 7. idus.us.es [idus.us.es]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. scielo.br [scielo.br]

Troubleshooting & Optimization

avoiding byproduct formation in quinoline synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Minimizing Byproduct Formation in Quinoline Synthesis

Executive Summary

Quinoline scaffolds are ubiquitous in antimalarials (chloroquine), kinase inhibitors (lenvatinib), and organic electronics.[1] However, classical synthesis methods (Skraup, Doebner-Miller) are notorious for generating "intractable tars"—complex polymeric byproducts that reduce yield and complicate purification.[2] This guide provides a mechanistic troubleshooting framework to suppress these side reactions, optimize regioselectivity, and ensure high-purity isolation.

Part 1: The "Tar" Problem (Skraup & Doebner-Miller)[2]

The Issue: The formation of a black, viscous polymer is the most common failure mode in acid-catalyzed condensations involving

Mechanism of Failure: In the Skraup reaction, glycerol dehydrates to acrolein. While acrolein is the necessary electrophile for the Michael addition to aniline, it is also highly prone to radical and acid-catalyzed polymerization. If the concentration of free acrolein exceeds the rate of aniline addition, polymerization dominates.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Violent exotherm followed by solidification | Runaway acrolein polymerization. | Add a Moderator: Incorporate FeSO₄ (ferrous sulfate).[2][3] It acts as a radical scavenger and oxygen carrier, moderating the reaction rate. |

| Low yield with heavy tar | High local concentration of acrolein. | Dosing Control: Do not mix all reagents at once. Add the pre-formed acrolein (or glycerol) dropwise to the refluxing aniline/acid mixture. |

| Product contaminated with dihydroquinoline | Incomplete oxidation. | Oxidant Stoichiometry: Ensure nitrobenzene (or I₂) is present in excess (1.2–1.5 eq). For Doebner-Miller, consider adding a specific oxidant like |

Visualization: Acrolein Fate Pathways

Caption: Acrolein is a "divergent node." Controlled addition favors the green pathway; accumulation favors the red pathway.

Part 2: Regiocontrol (Conrad-Limpach vs. Knorr)

The Issue: When condensing anilines with

The Solution: This is a classic case of Kinetic vs. Thermodynamic control .

-

Kinetic Control (Low Temp): Favors Schiff base formation at the ketone carbonyl (more electrophilic). Leads to 4-quinolone .[4]

-

Thermodynamic Control (High Temp): Favors amide formation at the ester carbonyl (less electrophilic but product is more stable). Leads to 2-quinolone .

Experimental Protocol: Selective Synthesis

| Parameter | Target: 4-Quinolone (Conrad-Limpach) | Target: 2-Quinolone (Knorr) |

| Step 1 Temp | Room Temperature (< 25°C) | High Temperature (> 110°C) |

| Catalyst | Acid catalyst (HCl) to activate ketone. | No catalyst or weak acid; remove alcohol. |

| Intermediate | ||

| Cyclization | Flash heating to 250°C (Diphenyl ether). | Heating with conc.[5] H₂SO₄ at 100°C. |

Visualization: The Divergent Decision Tree

Caption: Temperature at the initial condensation step dictates the final regioisomer.

Part 3: Advanced Purification "Rescue" Protocol

Even with optimized conditions, "tar" can form. Standard extraction often fails because the tar forms stable emulsions with organic solvents.

Protocol: The "Salting-Out" Acid-Base Rescue Use this when your crude reaction mixture is a black sludge.

-

Steam Distillation (Primary Cleanup):

-

Perform steam distillation on the crude reaction mixture before any extraction.

-

Why? This removes unreacted aniline and nitrobenzene (if used). Quinoline has low volatility with steam compared to aniline, but this step clears the "light" impurities that stabilize emulsions.

-

-

Zinc Chloride Complexation (The "Specific" Method):

-

Dissolve the crude residue in dilute HCl (1:1). Filter off insoluble tars.

-

Add a saturated solution of Zinc Chloride (

) and ethanol. -

Result: The Quinoline-

complex precipitates as a solid double salt, leaving impurities in the solution. -

Recovery: Wash the crystals with cold dilute HCl. Decompose the complex with concentrated NaOH and steam distill or extract with ether to obtain >99% pure quinoline.

-

-

Standard Acid-Base Extraction (Optimized):

-

If

is unavailable, dissolve crude in 2M HCl. -

Wash 3x with DCM. (Discard organic layer—this removes non-basic tars).

-

Basify aqueous layer to pH > 12 with NaOH (keep cool!).

-

Extract 3x with Ether/DCM. Dry and concentrate.

-

Part 4: Frequently Asked Questions (FAQs)

Q: In the Combes synthesis, I am getting a mixture of regioisomers. How do I control this?

A: The Combes synthesis (Aniline +

-

Mechanism: The initial Schiff base formation is sensitive to sterics. Aniline attacks the less hindered carbonyl.

-

Adjustment: If using an unsymmetrical diketone (e.g., R1=Me, R2=Ph), the aniline will attack the Carbonyl near the Methyl group. This places the Phenyl group at position 4 of the final quinoline. To reverse this, you must alter the electronic properties of the aniline (e.g., using m-substituted anilines introduces further directing effects).

Q: My Friedländer synthesis fails with asymmetric ketones. Why?

A: This is a self-condensation issue. Asymmetric ketones (e.g., 2-butanone) have two

-

Acid Catalysis: Favors the formation of the more substituted enol (thermodynamic), leading to one isomer.

-

Base Catalysis: Often favors the kinetic enolate (less substituted), leading to the other isomer.

-

Fix: Screen both catalytic conditions. For highest precision, use a pre-formed enamine or lithium enolate of the ketone to lock the regiochemistry before adding the amino-aldehyde.

References

-

Manske, R. H. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link

-

Bradford, L., et al. (1947). "The Friedländer Synthesis of Quinolines." Journal of the Chemical Society, 437-445. Link

-

Renslo, A. R. (2006). "Conrad-Limpach Synthesis."[4][6][7] Name Reactions in Heterocyclic Chemistry, Wiley-Interscience. Link

-

Organic Syntheses. (1941). "Quinoline: Skraup Synthesis with Moderators." Org.[5][8][9][10][11] Synth. Coll. Vol. 1, p.478. Link

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. m.youtube.com [m.youtube.com]

- 6. iipseries.org [iipseries.org]

- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. Quinoline synthesis [organic-chemistry.org]

Technical Support Center: Refining Protocols for Biological Assays with 5-Fluoro-6-methoxyquinoline-8-carboxylic acid

Welcome to the technical support center for 5-Fluoro-6-methoxyquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting assistance for biological assays involving this compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling and application of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid in biological assays.

Q1: What are the recommended solvent and storage conditions for 5-Fluoro-6-methoxyquinoline-8-carboxylic acid?

-

Answer: Based on the structure of quinoline-based carboxylic acids, initial solubilization in an organic solvent like DMSO is recommended to create a concentrated stock solution. For aqueous buffers in biological assays, the solubility of fluoroquinolone carboxylic acids can be pH-dependent.[1][2][3] It is advisable to test a small amount in your specific assay buffer. Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. For long-term storage of the solid compound, a cool, dry, and dark place is recommended to prevent degradation.

Q2: What is the expected mechanism of action for this compound?

-

Answer: Quinoline derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6][7] Many quinoline-based compounds are known to intercalate into DNA and inhibit enzymes such as topoisomerases and DNA methyltransferases.[8][9] The presence of the carboxylic acid and the quinoline nitrogen suggests potential for chelation of divalent metals, which could be integral to its biological activity.[5]

Q3: Does 5-Fluoro-6-methoxyquinoline-8-carboxylic acid have intrinsic fluorescence?

-

Answer: Yes, quinoline derivatives are known to be fluorescent.[10][11] The exact excitation and emission maxima will need to be determined empirically in your specific assay buffer, as the fluorescence of quinoline compounds can be highly sensitive to the local environment, including pH and solvent polarity.[12][13] It is recommended to perform an initial scan to determine the optimal excitation and emission wavelengths for your experimental setup.

Q4: How might the pH of my assay buffer affect the compound's activity and fluorescence?

-

Answer: The carboxylic acid and the nitrogen atom in the quinoline ring are ionizable groups, making the compound's properties pH-sensitive.[2][3] Changes in pH can alter the protonation state, which can significantly impact solubility, cell permeability, and biological activity. Furthermore, the fluorescence of quinoline derivatives is often pH-dependent.[10][13] It is crucial to maintain a stable pH throughout your experiment and to assess the compound's behavior at the specific pH of your assay.

Q5: What are potential off-target effects of quinoline-based compounds?

-

Answer: While quinoline derivatives can be designed for specific targets, they have the potential for off-target effects, which is a consideration in drug development.[14] These can include interactions with other enzymes, receptors, or ion channels. It is advisable to include appropriate controls in your experiments to assess for potential off-target activities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with 5-Fluoro-6-methoxyquinoline-8-carboxylic acid.

Issue 1: Low or No Fluorescence Signal

| Possible Cause | Recommended Solution |

| Incorrect Excitation/Emission Wavelengths | Perform a full excitation and emission scan of the compound in your assay buffer to determine the optimal wavelengths. Do not rely solely on theoretical values. |

| Low Compound Concentration | The concentration of the compound may be too low to produce a detectable signal. Prepare a dilution series to determine the optimal working concentration that provides a robust signal.[15] |

| Fluorescence Quenching | The fluorescence of quinoline derivatives can be quenched by various substances, including halide ions and other components of your assay medium.[16][17][18] Minimize the concentration of potential quenchers in your buffer. Consider if another component in your assay system could be acting as a quencher. |

| pH-Dependent Fluorescence | The fluorescence of your compound may be significantly lower at the pH of your assay. Perform a pH titration curve to understand the fluorescence profile of the compound and determine if the assay pH needs adjustment.[10][13] |

| Compound Degradation | Like many fluorophores, quinoline derivatives can be sensitive to light (photobleaching) and prolonged exposure to certain chemical conditions.[12] Prepare fresh solutions, store them protected from light, and minimize exposure to excitation light during experiments. |

Issue 2: High Background Fluorescence (Low Signal-to-Noise Ratio)

| Possible Cause | Recommended Solution |

| Autofluorescence | Cells, media components (like phenol red and serum), and even plasticware can exhibit autofluorescence.[19][20] Use phenol red-free media and measure fluorescence in a buffer with minimal autofluorescence, like PBS. Consider using microplates designed for low-fluorescence applications.[20] Running a "no-compound" control is essential to quantify background fluorescence. |

| Non-Specific Binding | The compound may be non-specifically binding to cellular components or surfaces. Include appropriate washing steps in your protocol. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to your wash buffer to reduce non-specific interactions. |

| Instrument Settings | Incorrect gain settings on the detector can amplify noise. Optimize the gain to maximize the signal from your compound while minimizing background noise.[20][21][22] |

| Stray Light | Ambient light can contribute to background noise. Ensure that your instrument is properly shielded from external light sources.[21][23] |

Issue 3: Inconsistent or Irreproducible Results

| Possible Cause | Recommended Solution |

| Compound Precipitation | The compound may be precipitating out of solution in your aqueous assay buffer. Visually inspect your solutions for any signs of precipitation. You may need to adjust the final concentration of the organic solvent (e.g., DMSO) or the pH of the buffer to maintain solubility.[1][24][25] |

| Temperature Fluctuations | Fluorescence is a temperature-sensitive process.[12] Ensure that all your measurements are performed at a consistent and controlled temperature. |

| Cellular Uptake Variability | The rate of cellular uptake can vary between experiments. Ensure consistent cell density, passage number, and growth conditions. The uptake of quinolinic acid has been shown to be mediated by excitatory amino acid transporters, suggesting that uptake could be an active process.[26][27] |

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

-

Prepare a working solution of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid in your final assay buffer at a concentration expected to be used in the assay (e.g., 1-10 µM).

-

Use a scanning spectrofluorometer.

-

Excitation Scan: Set the emission wavelength to an estimated maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-430 nm) to find the peak excitation.

-

Emission Scan: Set the excitation to the determined peak wavelength and scan a range of emission wavelengths (e.g., 400-600 nm) to find the peak emission.

-

Use these determined optimal wavelengths for all subsequent experiments.

Protocol 2: Assessing Compound Solubility in Assay Buffer

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the compound from the stock solution into your final assay buffer.

-

Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles) immediately after dilution and after a relevant incubation period (e.g., 1 hour at 37°C).

-

The highest concentration that remains clear is your maximum working soluble concentration.

Visualizations

Workflow for Troubleshooting Low Signal-to-Noise Ratio

Caption: A logical workflow for diagnosing and resolving low signal-to-noise issues.

Potential Interactions of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid in a Cellular Context

Caption: Potential cellular uptake and intracellular targets of the compound.

References

- The fluorescence Quenching Study of Quinine in Presence of Some Anions. (n.d.). Caspian Journal of Chemistry.

- Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. (2025). BenchChem.

- Technical Support Center: Troubleshooting Fluorescence-Based Cellular Assays. (2025). BenchChem.

- Strigácová, J., Hudecová, D., Varecka, L., Lásiková, A., & Végh, D. (2001). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 46(4), 305-308.

- The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.

- Fluorescence Quenching of Quinoline Derivatives in a Micelle System. (2025, August 5).

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024, October 15). PubMed.

- Quinine fluorescence quenching at low ionic strength. (2000). International Journal of Chemical Kinetics, 32(8), 473-477.

- Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018, June 26). Analytical Methods.

- Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection. (2025). BenchChem.

- Fluoroquinolone salts with carboxylic acids. (2011, August 15). PubMed.

- Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Assays. (2025, December). BenchChem.

- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (2025). BenchChem.

- Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (n.d.). PMC.

- Potential Mechanism of Cellular Uptake of the Excitotoxin Quinolinic Acid in Primary Human Neurons. (2020, September 6). PubMed.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025, August 8).

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

- A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025, September 4). PLOS One.

- Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. (n.d.). SCIRP.

- Optimizing Fluorescence Signal Quality. (n.d.). IonOptix.

- Fluorescence enhancement of quinolines by proton

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC.

- Establishing and optimizing a fluorescence polariz

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1).

- Fluorescence enhancement of quinolines by protonation. (2020, August 12). RSC Publishing.

- Troubleshooting. (n.d.). Thermo Fisher Scientific.

- WO2010111116A1 - Fluoroquinolone carboxylic acid molecular crystals. (n.d.).

- Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.

- Troubleshooting in Fluorescent Staining. (n.d.).

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).

- Aqueous solubilities of some variously substituted quinolone antimicrobials. (n.d.).

- Effects of pH on fluorescence emission of A) 3 a, B) 3 b, C) 3 c,... (n.d.).

- Potential Mechanism of Cellular Uptake of the Excitotoxin Quinolinic Acid in Primary Human Neurons. (2020, September 6).

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).

- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025, July 7). Arabian Journal of Chemistry.

- 5-FLUORO-6-METHOXYQUINOLIN-8-AMINE. (n.d.). Fluorochem.

- Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (n.d.). MDPI.

- 5-fluoro-6-methoxyquinoline - C10H8FNO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).

- CA2711645C - Process for the preparation of 8-methoxy-quinolone-carboxylic acids. (n.d.).

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.

- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad

- Quinoline-based compounds can inhibit diverse enzymes th

- Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024, December 19). PubMed.

Sources

- 1. Fluoroquinolone salts with carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2010111116A1 - Fluoroquinolone carboxylic acid molecular crystals - Google Patents [patents.google.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA | bioRxiv [biorxiv.org]

- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biotium.com [biotium.com]

- 16. journals.umz.ac.ir [journals.umz.ac.ir]

- 17. researchgate.net [researchgate.net]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]

- 23. ionoptix.com [ionoptix.com]

- 24. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Enhancing Norfloxacin’s Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids [scirp.org]

- 26. Potential Mechanism of Cellular Uptake of the Excitotoxin Quinolinic Acid in Primary Human Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Validation & Comparative

A Researcher's Guide to 5-Fluoro-6-methoxyquinoline-8-carboxylic acid: Validation, Comparison, and Application as a Research Tool

This guide provides an in-depth validation of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid as a versatile research tool. We will objectively compare its potential performance with established alternatives and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to independently verify its activity. Our focus is on scientific integrity, explaining the rationale behind experimental choices and ensuring every described protocol is a self-validating system.

Introduction to 5-Fluoro-6-methoxyquinoline-8-carboxylic acid

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antimalarials, anti-inflammatory compounds, and potent antibiotics.[1][2] The biological activity of these compounds is highly tunable through substitutions on the quinoline ring. 5-Fluoro-6-methoxyquinoline-8-carboxylic acid is a synthetic derivative featuring three key functional groups that predict a distinct bioactivity profile:

-

A Carboxylic Acid at position 8 (C8): This group is crucial for the activity of many quinolone antibiotics and can act as a metal-chelating moiety, which is implicated in the anticancer properties of some quinoline derivatives.[3][4]

-

A Fluorine Atom at position 5 (C5): The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, cell membrane penetration, and binding affinity to target enzymes.[5]

-

A Methoxy Group at position 6 (C6): This group can modulate the electronic properties of the ring system and has been shown in related compounds to reduce phototoxicity, a common side effect of some fluoroquinolones.[5][6]

This guide will dissect the potential of this specific molecule, providing a framework for its validation in antibacterial, anticancer, and mechanistic studies.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a compound's physical properties and synthesis is critical before embarking on biological assays.

| Property | Value |

| Molecular Formula | C₁₁H₈FNO₃ |

| Molecular Weight | 221.19 g/mol |

| IUPAC Name | 5-fluoro-6-methoxyquinoline-8-carboxylic acid |

| Core Structure | Quinoline Carboxylic Acid |

Synthesis Pathway: The synthesis of quinoline carboxylic acids can be achieved through several established methods, such as the Doebner-von Miller or Gould-Jacobs reactions.[2][5] A plausible route for 5-Fluoro-6-methoxyquinoline-8-carboxylic acid would involve a cyclization reaction utilizing a substituted aniline precursor that contains the required fluoro and methoxy groups.

Caption: A plausible Gould-Jacobs synthesis route.

Hypothesized Mechanism of Action and Biological Activities

Based on its structural similarity to fluoroquinolone antibiotics, the primary hypothesized mechanism of action for 5-Fluoro-6-methoxyquinoline-8-carboxylic acid is the inhibition of bacterial type II topoisomerases.

-

Antibacterial Activity: The compound likely targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[5] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. The C5-fluoro group is expected to enhance this inhibitory activity.

-

Anticancer Activity: Several quinoline derivatives exhibit antiproliferative properties against various cancer cell lines.[3][4] This activity is often linked to the ability of the carboxylic acid and nitrogen atom in the quinoline ring to chelate essential divalent metal ions (e.g., Fe²⁺, Zn²⁺), disrupting enzymatic functions critical for tumor cell growth.[3][4]

-

Anti-inflammatory Potential: Studies have shown that some quinoline carboxylic acids possess anti-inflammatory properties, comparable to classical NSAIDs like indomethacin, by inhibiting inflammatory pathways in macrophages.[3][4]

Caption: Inhibition of bacterial DNA topoisomerases.

Comparative Analysis with Alternative Research Tools

To validate 5-Fluoro-6-methoxyquinoline-8-carboxylic acid, its performance should be benchmarked against well-characterized compounds.

| Compound/Class | Primary Mechanism of Action | Key Research Applications & Notes |

| 5-Fluoro-6-methoxyquinoline-8-carboxylic acid | Hypothesized: Inhibition of DNA Gyrase/Topoisomerase IV; Metal Chelation | To be validated: Antibacterial, anticancer, anti-inflammatory. The unique substitution pattern suggests a potentially novel activity/safety profile. |

| Ciprofloxacin / Levofloxacin | Inhibition of DNA Gyrase/Topoisomerase IV | Gold Standard Antibacterial: Used as positive controls in antibacterial assays. Some studies show they lack the potent antiproliferative effects of other quinolines.[3] |

| Kynurenic acid & other simple quinoline carboxylic acids | Various, including NMDA receptor antagonism; Metal Chelation | Anticancer/Anti-inflammatory Comparators: Possess remarkable growth inhibition capacities against cell lines like MCF7, providing a baseline for antiproliferative effects within the same chemical class.[3][4] |

| Cisplatin | Cross-links DNA, inducing apoptosis | Gold Standard Anticancer: A standard positive control for cytotoxicity and antiproliferation assays in cancer research.[3] |

| Indomethacin | Non-selective COX enzyme inhibitor | Gold Standard Anti-inflammatory: A standard positive control for in vitro anti-inflammatory assays, such as measuring nitric oxide production in macrophages.[3] |

Experimental Protocols for Validation

The following protocols provide a robust framework for characterizing the biological activity of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol validates the compound's antibacterial activity.

Caption: Workflow for SRB antiproliferation assay.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF7 breast cancer, HCT116 colon cancer) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48 to 72 hours. Use cisplatin as a positive control.

-

Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10-30 minutes.

-

Solubilization: Wash away unbound dye with 1% (v/v) acetic acid and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Analysis: Measure the optical density (OD) at ~510 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Protocol 3: Commercial DNA Gyrase Inhibition Assay

This protocol provides direct evidence for the hypothesized mechanism of action.

Methodology:

-

Principle: This assay typically relies on the ability of DNA gyrase to supercoil relaxed plasmid DNA in an ATP-dependent manner. An inhibitor will prevent this supercoiling.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, relaxed plasmid DNA substrate, ATP, and varying concentrations of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid. Use a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

-

Enzyme Addition: Add a defined unit of DNA gyrase enzyme to initiate the reaction. Incubate at 37°C for the recommended time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a DNA loading dye containing SDS or EDTA.

-

Analysis via Gel Electrophoresis: Run the samples on a 1% agarose gel.

-

No Inhibition: The relaxed plasmid will be converted to the faster-migrating supercoiled form.

-

Inhibition: The plasmid will remain in its slower-migrating relaxed form.

-

The concentration of the test compound that inhibits 50% of the enzyme's activity (IC₅₀) can be estimated by densitometric analysis of the gel bands.

-

Conclusion and Future Directions

5-Fluoro-6-methoxyquinoline-8-carboxylic acid is a promising compound for investigation as a multi-faceted research tool. Its structure suggests potent antibacterial activity via the well-established fluoroquinolone mechanism of DNA gyrase inhibition. Furthermore, comparative analysis with other quinoline derivatives points toward a strong potential for antiproliferative and anti-inflammatory activities, likely mediated by metal chelation.

The true value of this molecule can only be unlocked through rigorous experimental validation. The protocols provided in this guide offer a clear and reliable path for any researcher to characterize its bioactivity, confirm its mechanism of action, and benchmark its performance against established standards. Successful validation will position 5-Fluoro-6-methoxyquinoline-8-carboxylic acid as a valuable tool for developing new therapeutic agents and exploring the complex biology of bacterial infection, cancer, and inflammation.

References

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(20), 6262. [Link]

-

ChemWhat. 5-fluoro-6-methoxyquinoline - C10H8FNO, density, melting point, boiling point, structural formula, synthesis. [Link]

-

ResearchGate. (2008). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. [Link]

-

Domagala, J. M., et al. (1988). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed, 26(20), 6262. [Link]

-

Taylor & Francis Online. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]

- Google Patents. (1995).

-

Thummel, R. P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI, 21(8), 1085. [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

-

Umezawa, N., et al. (1997). A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation. Toxicology and Applied Pharmacology, 145(2), 381-387. [Link]

-

ResearchGate. (2012). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

-

The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

PrepChem.com. Synthesis of 2-methoxyquinoline-6-carboxylic acid. [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-6-methoxyquinoline | 88288-04-4 | Benchchem [benchchem.com]

- 6. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Analysis of Quinoline Synthesis Methods: A Technical Guide for Drug Discovery

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. However, the selection of a synthetic route is often driven by habit rather than process suitability.

This guide objectively compares three distinct synthetic paradigms:

-

The Skraup Synthesis: The classical "bulk" approach.

-

The Friedländer Annulation: The regioselective "convergent" approach.

-